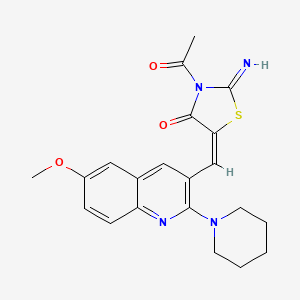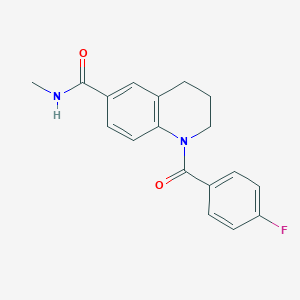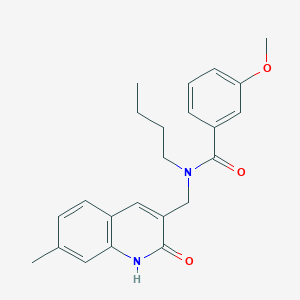
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as BMH-21, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
作用机制
The exact mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide is not fully understood. However, it has been suggested that this compound targets the DNA damage response pathway, leading to the activation of the p53 tumor suppressor protein and subsequent induction of apoptosis. This compound has also been found to inhibit the activity of DNA repair enzymes, such as PARP-1 and DNA-PK, leading to increased DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues, making it a potentially safe and effective anti-cancer agent. It has also been found to have anti-inflammatory properties, suggesting potential applications in other diseases such as arthritis and inflammatory bowel disease.
实验室实验的优点和局限性
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide is a relatively new compound, and further studies are needed to fully understand its potential applications and limitations. However, its low toxicity and ability to sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for further research.
未来方向
There are several future directions for N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide research, including:
1. Further studies to elucidate the exact mechanism of action of this compound and its potential applications in other diseases.
2. Development of more efficient synthesis methods to increase the yield of this compound and reduce production costs.
3. Investigation of the potential synergistic effects of this compound with other anti-cancer agents.
4. Development of this compound derivatives with improved pharmacokinetic properties and increased potency.
5. Clinical trials to assess the safety and efficacy of this compound in cancer patients.
In conclusion, this compound is a promising anti-cancer agent that has shown potential in preclinical studies. Further research is needed to fully understand its mechanism of action and potential applications in other diseases. The development of more efficient synthesis methods and clinical trials are necessary steps towards the eventual translation of this compound into clinical practice.
合成方法
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide is synthesized through a multi-step process involving the reaction of 3-methoxybenzoyl chloride with N-butyl-2-amino-7-methylquinoline, followed by the addition of formaldehyde and sodium borohydride. The final product is purified through column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to exhibit anti-cancer properties in various cancer cell lines, including breast, prostate, and lung cancer. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-butyl-3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-11-25(23(27)18-7-6-8-20(14-18)28-3)15-19-13-17-10-9-16(2)12-21(17)24-22(19)26/h6-10,12-14H,4-5,11,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDYOYWVXIGXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


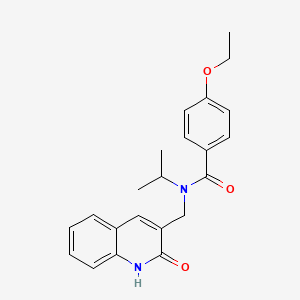

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7718324.png)
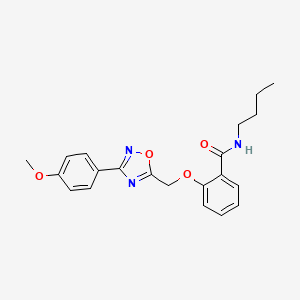
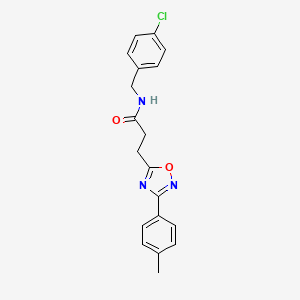
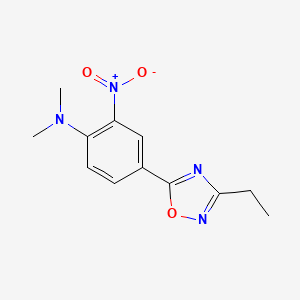
![4-acetyl-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718352.png)
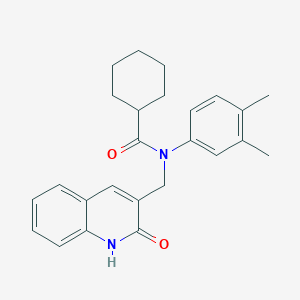
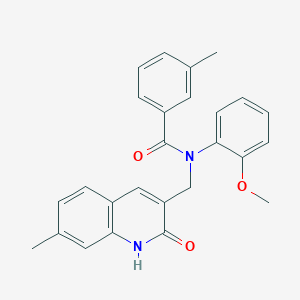
![N-(2-ethyl-6-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718393.png)
